molecular formula C12H13NO B000107 Lidin-M CAS No. 33117-68-9

Lidin-M

Cat. No. B000107
CAS RN: 33117-68-9
M. Wt: 187.24 g/mol
InChI Key: NMHATAMEOXJEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lidin-M is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the lidin family of compounds, which are known for their unique chemical structure and biological properties. Lidin-M has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Nanostructured Lipid Carrier Gel for Dermal Application

A study by Zsikó et al. (2019) explored the application of Lidocaine, a key component in Lidin-M, in nanostructured lipid carrier gels for dermal applications. They investigated the stability of lidocaine-loaded nanostructured lipid carrier dispersions and formulated a gel, testing its skin penetration using various methods. This research is significant in understanding the transdermal delivery of Lidocaine, revealing that nanostructured lipid carrier dispersions should be gelified promptly for stability and that the in vitro/in vivo correlation is vital for accurate drug release/permeation prediction in vivo (Zsikó et al., 2019).

Dermal Drug Delivery by Liposome Encapsulation

Foldvari, Gesztes, and Mezei (1990) conducted clinical and electron microscopic studies to understand the fate of liposomes and encapsulated drugs, like Lidocaine, after topical application. They found that liposome-encapsulated lidocaine produced a greater local anesthetic effect than cream form and demonstrated a higher concentration in the skin layers of guinea pigs. Their findings suggest that intact liposomes penetrate the skin and act as a slow-release depot system, providing a potential model for liposome-skin interaction in medical applications (Foldvari et al., 1990).

Onset and Duration of Hypoalgesia of Lidocaine Spray

Schønemann et al. (1992) investigated the optimal time interval for performing painful procedures in the oral cavity and upper airways by applying lidocaine spray. They found that maximal hypoalgesia was reached after 4 to 5 minutes and lasted until 14 minutes, providing valuable information for clinical applications of Lidocaine in procedures requiring topical anesthesia (Schønemann et al., 1992).

Lidocaine Induces Reversible Decrease in Alveolar Epithelial Fluid Clearance

Laffon et al. (2002) assessed the effect of Lidocaine on alveolar fluid clearance, a crucial factor in the resolution of alveolar edema. They found that Lidocaine, whether applied alveolarly or intravenously, decreased alveolar fluid clearance by 50%. This reversible effect by β2-adrenergic therapy has significant clinical implications, especially in patients with cardiac disease or during perioperative periods (Laffon et al., 2002).

properties

CAS RN

33117-68-9

Product Name

Lidin-M

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

11-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C12H13NO/c1-8-5-6-9-3-2-4-10-7-11(14)13(8)12(9)10/h2-4,8H,5-7H2,1H3

InChI Key

NMHATAMEOXJEDB-UHFFFAOYSA-N

SMILES

CC1CCC2=C3N1C(=O)CC3=CC=C2

Canonical SMILES

CC1CCC2=C3N1C(=O)CC3=CC=C2

synonyms

methyl-1, 2, 3, 4, 5, 6-hexahydropyrrolo [3,2,1-i,j] quinolone-2.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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